Cyclohexanone, 2-(1-methyl-2-oxopropyl)-
Description
Context and Significance within Substituted Cyclohexanone (B45756) Chemistry
Substituted cyclohexanones are a cornerstone of modern organic chemistry, forming the core structure of many natural products and pharmaceutical drugs. beilstein-journals.orgovid.com The cyclohexane (B81311) ring provides a versatile three-dimensional scaffold that can be functionalized to achieve specific biological activities. The stereoselective synthesis of these substituted rings is a significant area of research, as the spatial arrangement of substituents can dramatically influence a molecule's properties. beilstein-journals.orgpressbooks.pub
The presence of two carbonyl groups in Cyclohexanone, 2-(1-methyl-2-oxopropyl)- makes it a dicarbonyl compound, a class of molecules with unique reactivity. quimicaorganica.orgpressbooks.pub The relative positioning of these carbonyl groups allows for a variety of intramolecular reactions and serves as a handle for further chemical transformations. The chemistry of dicarbonyl compounds is rich and well-established, with applications in the synthesis of heterocyclic compounds and other complex molecular architectures. pressbooks.pubacs.org
The significance of Cyclohexanone, 2-(1-methyl-2-oxopropyl)- in academic research, while not extensively documented for the compound itself, can be inferred from the importance of the structural motifs it contains. Research into similar substituted cyclohexanones and 1,4-dicarbonyl compounds is driven by the need for efficient and stereocontrolled methods to synthesize complex molecular targets. beilstein-journals.orgacs.org These efforts often focus on developing novel catalytic systems and reaction cascades to construct these intricate structures. nih.gov
Overview of Research Trajectories for Complex Organic Molecules
The synthesis of complex organic molecules is a central theme in contemporary chemical research, driven by the desire to understand and harness the functions of molecules found in nature and to create new molecules with novel properties. ekb.eg A key strategy in this field is retrosynthetic analysis, which involves mentally deconstructing a complex target molecule into simpler, commercially available starting materials. This approach allows for the logical design of a synthetic route. ekb.eg
Modern organic synthesis is increasingly focused on the development of efficient and environmentally benign reaction methodologies. This includes the use of catalysis to achieve high levels of selectivity and to minimize waste. nih.gov Research in this area often explores new catalyst systems, including those based on transition metals and organocatalysts, to effect challenging chemical transformations.
The study of complex organic molecules also extends to understanding their three-dimensional structure and how this influences their reactivity and biological activity. pressbooks.pub Conformational analysis, which examines the different spatial arrangements of a molecule, is a critical tool in this endeavor. acs.org For cyclic molecules like cyclohexanones, the chair conformation is often the most stable, and the orientation of substituents (axial versus equatorial) can have a profound impact on the molecule's properties. pressbooks.pub The exploration of these aspects for molecules like Cyclohexanone, 2-(1-methyl-2-oxopropyl)-, even if theoretical at present, aligns with the broader goals of understanding structure-activity relationships in complex organic molecules.
| Compound | Molecular Weight | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
|---|---|---|---|---|
| 2-(2-Oxopropyl)cyclohexanone | 154.21 g/mol nih.gov | 0.6 nih.gov | 0 nih.gov | 2 nih.gov |
| Cyclohexanone, 2-(1-oxopropyl)- | 154.209 g/mol guidechem.com | 1.4 guidechem.com | 0 guidechem.com | 2 guidechem.com |
| 2-(1-Methylpropyl)cyclohexanone | 154.2493 g/mol foodb.ca | 3.21 foodb.ca | 0 foodb.ca | 1 foodb.ca |
Structure
2D Structure
3D Structure
Properties
CAS No. |
67722-25-2 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-(3-oxobutan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C10H16O2/c1-7(8(2)11)9-5-3-4-6-10(9)12/h7,9H,3-6H2,1-2H3 |
InChI Key |
VJOGNGINKKRZFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1=O)C(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclohexanone, 2 1 Methyl 2 Oxopropyl
Established Synthetic Routes and Optimised Reaction Conditions
The laboratory synthesis of Cyclohexanone (B45756), 2-(1-methyl-2-oxopropyl)- primarily relies on the principles of the Claisen condensation, a robust carbon-carbon bond-forming reaction. This involves the base-mediated acylation of a ketone with an acylating agent.
Reaction of Cyclohexanone with Isobutyryl Chloride
The most direct route for the synthesis of Cyclohexanone, 2-(1-methyl-2-oxopropyl)- is the acylation of cyclohexanone with isobutyryl chloride. This reaction is typically carried out in the presence of a strong base. The mechanism proceeds through the formation of a cyclohexanone enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. The subsequent loss of the chloride leaving group yields the desired β-diketone.
The choice of base is critical to the success of the reaction, as it must be strong enough to deprotonate cyclohexanone to a sufficient extent without promoting side reactions. Commonly used bases include sodium hydride (NaH), sodium ethoxide (NaOEt), and lithium diisopropylamide (LDA). ijpras.comwikipedia.org
Table 1: Effect of Different Bases on the Yield of Cyclohexanone, 2-(1-methyl-2-oxopropyl)-
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 25 | 4 | 75 |
| Sodium Ethoxide (NaOEt) | Ethanol | 50 | 6 | 68 |
| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 25 | 2 | 82 |
Note: The data in this table is representative of typical outcomes for Claisen-type condensations and is intended for illustrative purposes.
Conventional Purification Strategies for Synthetic Products
The purification of β-diketones like Cyclohexanone, 2-(1-methyl-2-oxopropyl)- can be challenging due to their potential for tautomerism and sensitivity to certain conditions. Standard laboratory purification techniques include:
Distillation: For thermally stable β-diketones, vacuum distillation can be an effective method for separating the product from non-volatile impurities.
Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method for achieving high purity, although it can be less practical for large-scale preparations.
Metal Chelate Formation: A classic and highly effective method for purifying β-diketones involves the formation of a metal chelate, typically with copper(II) ions. The resulting copper(II) bis(diketonate) complex is often a crystalline solid that can be easily separated by filtration. The pure β-diketone is then regenerated by treating the complex with a strong acid.
Table 2: Comparison of Purification Strategies for Cyclohexanone, 2-(1-methyl-2-oxopropyl)-
| Purification Method | Typical Recovery (%) | Achieved Purity (%) | Scale |
|---|---|---|---|
| Vacuum Distillation | 80-90 | >95 | Lab to Pilot |
| Column Chromatography | 60-80 | >99 | Lab |
| Copper Chelate Formation | 85-95 | >98 | Lab to Pilot |
Note: The data presented is illustrative of general outcomes for the purification of β-diketones.
Industrial-Scale Synthetic Approaches
The transition from laboratory-scale synthesis to industrial production of Cyclohexanone, 2-(1-methyl-2-oxopropyl)- necessitates a focus on efficiency, safety, consistency, and cost-effectiveness. Modern industrial approaches often leverage advanced reactor technologies and process optimization strategies.
Continuous Flow Reactor Applications in Production
Continuous flow chemistry offers several advantages for the industrial synthesis of Cyclohexanone, 2-(1-methyl-2-oxopropyl)-. In a continuous flow setup, reactants are continuously pumped through a reactor where they mix and react. This technology allows for:
Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors enables rapid and precise control of reaction temperature, which is critical for managing the exothermic nature of acylation reactions.
Improved Safety: The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents and managing potentially runaway reactions.
Increased Efficiency and Scalability: Continuous production can lead to higher throughput compared to batch processes. Scaling up production is often a matter of running the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel). rsc.org
For the synthesis of Cyclohexanone, 2-(1-methyl-2-oxopropyl)-, a flow process would typically involve two separate streams, one containing the cyclohexanone and base, and the other containing the isobutyryl chloride, which are then combined in a mixing zone before entering a temperature-controlled reactor coil where the reaction takes place.
Process Optimization for Yield and Consistency
To ensure high yield and batch-to-batch consistency on an industrial scale, a thorough process optimization is required. This often involves the application of Process Analytical Technology (PAT), which is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mt.comresearchgate.net
Key parameters for optimization in the synthesis of Cyclohexanone, 2-(1-methyl-2-oxopropyl)- include:
Reactant Stoichiometry: Fine-tuning the molar ratios of cyclohexanone, isobutyryl chloride, and the base to maximize conversion and minimize waste.
Catalyst/Base Loading: Optimizing the amount of base to ensure efficient reaction without causing excessive side product formation.
Residence Time (in flow chemistry): Adjusting the flow rate to ensure the reaction goes to completion within the reactor.
Temperature and Pressure: Identifying the optimal temperature and pressure profiles to maximize reaction rate and selectivity.
By systematically studying these parameters, a robust and reproducible industrial process can be developed for the synthesis of Cyclohexanone, 2-(1-methyl-2-oxopropyl)-.
Advanced Purification Techniques in Large-Scale Synthesis
The industrial-scale purification of "Cyclohexanone, 2-(1-methyl-2-oxopropyl)-" and related β-diketones necessitates highly efficient and scalable techniques to ensure high purity, which is critical for their subsequent applications. Conventional laboratory-scale purification methods like column chromatography often prove impractical and uneconomical at an industrial scale. Therefore, advanced methodologies are employed to address these challenges.
Fractional Distillation: For crude ketones, fractional distillation represents a primary purification step. An improved distillation procedure, particularly adapted for continuous operation, is crucial as prolonged heating during conventional distillation can lead to the decomposition of constituents in the crude mixture. google.com This method is particularly effective in separating the desired ketone from impurities with different boiling points, such as unconverted secondary alcohols or side-reaction byproducts like aldehydes and polymerized olefins. google.com
Complexation and Extraction: A highly effective method for the purification of 1,3-diketones involves their reaction with a metal complexing agent, such as an earth metal or alkaline earth metal, in an organic solvent. google.com This process forms a solid precipitate of the metal-diketone complex, which can be easily isolated by filtration and washed to remove impurities. The purified 1,3-diketone is then recovered by decomposing the complex, typically through treatment with an aqueous medium containing a base or an acid like oxalic acid. google.com This technique is advantageous as it can be integrated into the reaction workup and allows for the isolation of highly pure β-diketones. Further purification can be achieved by forming copper salts of the diketone, which are then decomposed to yield the purified product. nih.gov
Bisulfite Extraction: For mixtures containing reactive ketones, a bisulfite extraction protocol offers a simple and scalable purification method. nih.gov This technique relies on the selective reaction of the carbonyl group with a saturated aqueous solution of sodium bisulfite to form a charged bisulfite adduct. This adduct is water-soluble and can be separated from other organic components through liquid-liquid extraction. The ketone can then be regenerated from the aqueous layer by basification. nih.gov This method is particularly useful for separating ketones from compounds with similar physical properties like boiling points or polarities. nih.gov
Crystallization: Large-scale crystallization is another powerful technique for purifying organic compounds. datapdf.com By carefully selecting solvents and controlling conditions such as temperature and concentration, it is possible to induce the crystallization of the desired diketone, leaving impurities in the mother liquor. This method can be highly effective in achieving very high purity levels.
| Purification Technique | Principle | Advantages for Large-Scale Synthesis |
| Fractional Distillation | Separation based on differences in boiling points. | Suitable for continuous operation, minimizes thermal decomposition. google.com |
| Complexation | Formation of a solid metal-diketone complex. | High selectivity, can be integrated into workup, yields high purity products. google.com |
| Bisulfite Extraction | Reversible formation of a water-soluble bisulfite adduct. | Simple, scalable, effective for separating compounds with similar physical properties. nih.gov |
| Crystallization | Selective precipitation of the pure compound from a solution. | Can achieve very high purity, applicable to solid compounds. datapdf.com |
Stereoselective Synthesis of Cyclohexanone, 2-(1-methyl-2-oxopropyl)- and its Analogues
The creation of the quaternary stereocenter at the C2 position of the cyclohexanone ring in a stereocontrolled manner is a significant challenge in organic synthesis. Various advanced methodologies have been developed to address this, enabling the synthesis of enantiomerically enriched "Cyclohexanone, 2-(1-methyl-2-oxopropyl)-" and its analogues.
Asymmetric Alkylation and Stereocenter Control
Asymmetric alkylation of cyclohexanone enolates is a fundamental and powerful strategy for the construction of chiral centers. The stereochemical outcome of these reactions is influenced by the conformation of the enolate and the direction of approach of the electrophile. ubc.ca For conformationally rigid cyclohexanone enolates, alkylation tends to occur from the axial direction to proceed through a lower energy transition state that resembles a chair conformation. ubc.ca
The direct asymmetric alkylation of simple ketones to create quaternary stereocenters remains a challenging field. nih.gov However, significant progress has been made using chiral auxiliaries or catalysts. For instance, chiral lithio-chelated enamines derived from cyclohexanone have been shown to undergo enantioselective alkylation. acs.org Another approach involves the use of chromium(salen) complexes to catalyze the asymmetric alkylation of tributyltin enolates of cyclic ketones, which can generate α-quaternary stereocenters. ucla.edu
Organocatalytic Methods for Enantioselective Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including those with all-carbon quaternary stereocenters. Organocatalyzed multicomponent coupling reactions have been developed to access densely functionalized cyclohexenones containing a quaternary center with high enantio- and diastereoselectivity. acs.org For instance, a proline aryl sulfonamide catalyst has been successfully employed in such transformations. acs.org
Furthermore, bifunctional amine-thiourea organocatalysts have been utilized in the stereoselective Michael addition of α-aryl cyclopentanones to nitroolefins, achieving excellent diastereo- and enantioselectivities at the quaternary α-position. nih.gov While the direct application to cyclohexanone showed lower yields, it demonstrates the potential of this strategy for creating quaternary stereocenters. nih.gov
Biocatalytic Strategies Utilizing Enzymes (e.g., Enoate Reductases, Lipases, Nitrilases)
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for asymmetric synthesis.
Enoate Reductases (ERs) are versatile biocatalysts that catalyze the asymmetric reduction of α,β-unsaturated compounds. nih.gov They have been successfully used in the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones to generate chiral 2-cyclohexenones with quaternary stereocenters in excellent enantioselectivities (up to >99% ee). acs.orgnih.gov This biocatalytic hydrogenation provides a highly stereoselective method for creating quaternary stereocenters. acs.orgnih.gov
Lipases are widely used enzymes in organic synthesis, primarily for hydrolysis and esterification reactions. While not directly involved in the formation of the target compound's quaternary center, they can be employed in the synthesis of precursors or in kinetic resolutions. For example, lipases have been used in the synthesis of β-dipeptides in organic solvents and in the lipase-catalyzed cyclization of β-ketothioamides with β-nitrostyrene to produce tetrasubstituted dihydrothiophenes. nih.govmdpi.com Lipase-catalyzed esterification is also a key step in modifying the properties of related molecules. mdpi.com
Nitrilases catalyze the hydrolysis of nitriles to carboxylic acids and are valuable in asymmetric synthesis. nih.gov They can be used in the desymmetrization of prochiral nitriles to produce chiral carboxylic acids with high enantioselectivity. nih.gov For instance, a nitrilase/transaminase cascade system has been developed for the synthesis of chiral β-amino acids from β-keto nitriles. researchgate.net While direct application to the synthesis of the target ketone is not documented, the use of nitrilases to create chiral building blocks that could be converted to the desired product is a plausible strategy.
| Enzyme Class | Application in Stereoselective Synthesis | Example |
| Enoate Reductases | Asymmetric reduction of C=C bonds, desymmetrization. | Desymmetrization of 2,5-cyclohexadienones to chiral cyclohexenones with quaternary stereocenters. acs.orgnih.gov |
| Lipases | Kinetic resolutions, synthesis of chiral precursors. | Catalyzed cyclization reactions and esterifications. nih.govmdpi.commdpi.com |
| Nitrilases | Asymmetric hydrolysis of nitriles, desymmetrization. | Desymmetrization of prochiral dinitriles to chiral cyano-carboxylic acids. nih.gov |
Desymmetrization Techniques for Fused Carbocyclic Systems
Desymmetrization of prochiral or meso compounds is a powerful strategy for the enantioselective synthesis of complex molecules. In the context of cyclohexanone derivatives, the desymmetrization of prochiral cyclohexanones can lead to the formation of multiple stereogenic centers with high stereocontrol.
Organocatalytic intramolecular Michael additions have been employed for the desymmetrization of prochiral cyclohexanones, leading to the synthesis of enantioenriched bicyclic systems. nih.govnih.gov Similarly, the organocatalytic direct aldol (B89426) reaction has been used for the asymmetric desymmetrization of 4-substituted cyclohexanones, affording β-hydroxyketones with three stereogenic centers in high enantioselectivities. rsc.org These methods demonstrate the potential to create chiral cyclohexanone derivatives that could serve as precursors to or analogues of "Cyclohexanone, 2-(1-methyl-2-oxopropyl)-".
Related Synthetic Transformations Leading to Cyclohexanone Derivatives
The chemical reactivity of "Cyclohexanone, 2-(1-methyl-2-oxopropyl)-" and related 2-acylcyclohexanones allows for a variety of synthetic transformations, leading to a diverse range of cyclohexanone derivatives and fused ring systems.
One of the most significant transformations is the Robinson annulation , a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.comjuniperpublishers.comopenstax.org Using a 2-substituted cyclohexanone like the title compound as the Michael donor and an α,β-unsaturated ketone (e.g., methyl vinyl ketone) as the acceptor, a new six-membered ring can be fused onto the existing cyclohexanone ring. juniperpublishers.com This reaction is a key method for the construction of bicyclic and polycyclic systems, including steroids and terpenoids. wikipedia.orgjuniperpublishers.com For instance, the cyclisation of 2-methyl-2-(4-methyl-3-oxopentyl)cyclohexanone, a compound structurally similar to the title compound, in the presence of alkali leads to the formation of a trimethyl-Δ⁸-2-octalone. rsc.org
The 2-acylcyclohexanone moiety is also a versatile precursor for the synthesis of various heterocyclic systems. Condensation reactions with hydrazines or other bifunctional reagents can lead to the formation of fused pyrazoles, pyridazines, or other heterocyclic rings. researchgate.net Additionally, the acylation of 2-[2-(aryl)acetyl]cyclohexane-1,3-diones with carboxylic acid anhydrides, followed by intramolecular aldol-crotonic condensation, provides a route to 2-alkyl-substituted isoflavonoid (B1168493) analogues with a non-aromatic A-ring. belnauka.by
Electrochemical Coupling Reactions for Cyclohexanediones
Electrochemical synthesis offers a sustainable and powerful alternative to traditional reagent-based transformations by using electrons to drive chemical reactions. In the context of forming substituted cyclohexanones, electrochemical cross-electrophile coupling (eXEC) reactions represent a frontier methodology. While direct electrochemical synthesis of 2-acylcyclohexanones is not widely documented, the principles of eXEC are applicable for constructing the requisite carbon-carbon bonds.
These reactions typically involve the reductive coupling of two different electrophiles, often catalyzed by transition metals like nickel or palladium. A sacrificial metal anode (e.g., zinc) is commonly used to regenerate the catalytic species. Conceptually, an appropriate halo-substituted cyclohexenone could be coupled with an α-halo ketone derivative to form the C-C bond necessary for the 2-acyl side chain. The process avoids the use of stoichiometric organometallic reagents and can often be performed under mild conditions.
Cycloaddition and Annulation Reactions in Cyclohexanone Ring Formation
Cycloaddition and annulation reactions are cornerstone strategies for the construction of cyclic systems, providing rapid access to complex molecular architectures.
Robinson Annulation: A classic yet powerful method, the Robinson annulation, builds a six-membered ring onto an existing ketone. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a sequence of a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.com For instance, a suitably substituted 1,3-dione could act as the Michael donor, reacting with an α,β-unsaturated ketone like methyl vinyl ketone to ultimately form a fused cyclohexenone ring system, which can then be further modified. wikipedia.orgfiveable.me The versatility of this reaction has made it a key step in the synthesis of steroids and other polycyclic natural products. wikipedia.org
Domino Michael-Aldol Reactions: Modern advancements have led to highly stereoselective domino (or cascade) reactions that form multiple bonds in a single pot. Base-catalyzed Michael-aldol domino reactions between β-keto esters and trisubstituted Michael acceptors can produce polyfunctional cyclohexanones with excellent diastereoselectivity (up to >20:1 dr). nih.gov These methods allow for the rapid assembly of highly substituted cyclohexanone cores with multiple contiguous stereocenters from simple starting materials. nih.govnih.gov Research has shown that both K-enolates and Li-enolates can mediate these domino sequences, sometimes leading to different structural outcomes (e.g., cyclohexanones vs. 3,5-dihydroxy cyclohexane (B81311) derivatives) based on the cation and substrates used. nih.govfigshare.comacs.org
| Reaction Type | Key Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Robinson Annulation | Ketone/Dione + α,β-Unsaturated Ketone | Cyclohexenone | Forms a new six-membered ring; classic and robust. | wikipedia.org |
| Domino Michael-Aldol | β-Keto Ester + Trisubstituted Michael Acceptor | Polyfunctional Cyclohexanone | High diastereoselectivity; builds complexity rapidly. | nih.gov |
| Domino Michael-Michael | α-Methylidene-β-keto Ester + Nitro-olefin | Functionalized Cyclohexanone | K-enolate mediated; excellent diastereoselectivity. | nih.gov |
Radical Chemistry Approaches for Substituted Cyclic Ketones
Radical chemistry has been revitalized through the advent of visible-light photoredox catalysis, enabling C-C bond formation under exceptionally mild conditions. These methods are well-suited for the synthesis and functionalization of cyclic ketones.
One advanced strategy involves the synergistic merger of photoredox catalysis and organocatalysis. scispace.com In this approach, a cyclic ketone is first converted into a transient enamine intermediate. Single-electron oxidation of this enamine by an excited photocatalyst generates a β-enaminyl radical. Concurrently, a second substrate, such as an aryl ketone, can be reduced by the photocatalyst to form a ketyl radical. The selective cross-coupling of these two catalytically generated radical species provides direct access to β-functionalized ketones, a transformation that is difficult to achieve through traditional ionic pathways. scispace.com This dual catalytic system allows for the direct coupling of simple carbonyl compounds using a light source and commercial catalysts. scispace.com
Furthermore, acyl radicals can be generated from precursors like carboxylic acids and subsequently used in intramolecular cyclizations to form cyclic ketones. mdpi.com These visible-light-induced methods avoid the harsh conditions often required in conventional radical reactions. mdpi.com
Cationic Cyclizations in the Synthesis of Cyclohexanones
Cationic cyclizations provide a powerful means to construct carbocyclic frameworks, often mimicking biosynthetic pathways. organic-chemistry.orgnih.gov A novel and efficient methodology for synthesizing cyclohexanones involves the catalytic cationic cyclization of alkynol or enyne derivatives that possess a terminal alkyne. organic-chemistry.orgnih.gov
Crucial to the success of this 6-endo cyclization is the use of tetrafluoroboric acid (HBF₄·OEt₂) as a promoter in conjunction with 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as the solvent. organic-chemistry.orgnih.gov This specific combination facilitates the formation of the six-membered ring in high yields, avoiding side reactions that can occur with internal alkynes. organic-chemistry.org This strategy is applicable to a range of substrates, including those derived from terpenes for biomimetic syntheses, and can be performed on a gram scale. organic-chemistry.org
| Parameter | Condition | Role | Reference |
|---|---|---|---|
| Substrate | Alkynol or enyne with a terminal alkyne | Cyclization Precursor | organic-chemistry.org |
| Promoter | Tetrafluoroboric acid (HBF₄·OEt₂) | Initiates cationic cascade | organic-chemistry.org |
| Solvent | 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) | Stabilizes cationic intermediates | organic-chemistry.org |
| Mechanism | 6-endo cyclization | Forms the cyclohexanone ring | organic-chemistry.org |
Dehydrogenative Reactions for Aromatic Systems from Cyclohexanones
The dehydrogenation of cyclohexanones to form the corresponding phenols is a significant transformation that converts a saturated carbocycle into an aromatic system. This process is valuable for synthesizing substituted phenols that may be difficult to access through traditional electrophilic aromatic substitution, which is governed by directing group effects.
Palladium-catalyzed aerobic dehydrogenation is a prominent method for this conversion. nih.govfao.org Catalyst systems such as Pd(TFA)₂ combined with a 2-dimethylaminopyridine (B146746) ligand can effectively promote the double dehydrogenation of cyclohexanones using molecular oxygen as the terminal oxidant, producing water as the only byproduct. nih.govnih.gov The reaction proceeds under relatively mild conditions (e.g., 80 °C) and is tolerant of a variety of substituents on the cyclohexanone ring. nih.govacs.org Mechanistic studies suggest that the reaction may proceed first to a cyclohexenone intermediate, which is then further dehydrogenated to the phenol. nih.gov Some catalyst systems, such as those involving Pd/C, can achieve this transformation without any external oxidant by using generated hydrogen as a cocatalyst. rsc.org
| Catalyst System | Oxidant | Conditions | Product | Reference |
|---|---|---|---|---|
| Pd(TFA)₂ / 2-Me₂Npy | O₂ (1 atm) | DMSO, 80 °C | Phenol | nih.govnih.gov |
| Pd(DMSO)₂(TFA)₂ | O₂ (1 atm) | DMSO, 60-80 °C | Cyclohexenone | nih.gov |
| Pd/C | None (H₂ as cocatalyst) | Heat | Phenol | rsc.org |
Reactions of Enamines and Silyl (B83357) Enol Ethers in Cyclohexanone Derivatization
To synthesize a specifically substituted compound like Cyclohexanone, 2-(1-methyl-2-oxopropyl)-, functionalization of the α-position of a cyclohexanone precursor is required. Enamines and silyl enol ethers are two of the most important and versatile intermediates for achieving this.
Stork Enamine Reaction: The Stork enamine synthesis involves the reaction of a ketone, such as cyclohexanone, with a secondary amine (e.g., pyrrolidine (B122466) or morpholine) to form an enamine. organicchemistrytutor.comlibretexts.orgwikipedia.org This enamine acts as a nucleophilic enolate equivalent but can be formed under milder, neutral conditions. chemistrysteps.com It can then react with a variety of electrophiles, including alkyl halides and acyl halides, at the α-carbon. wikipedia.orgresearchgate.net Subsequent hydrolysis of the resulting iminium ion intermediate regenerates the ketone, now bearing the new substituent at the α-position. organicchemistrytutor.comlibretexts.org This method allows for controlled monoalkylation or acylation, avoiding issues of polyalkylation that can occur with direct enolate alkylation under strong base conditions. chemistrysteps.com
Silyl Enol Ethers: Silyl enol ethers are another class of neutral enolate equivalents, typically prepared by treating a ketone with a silylating agent (like trimethylsilyl (B98337) chloride) and a base. researchgate.netresearchgate.net The regioselectivity of silyl enol ether formation (kinetic vs. thermodynamic product) can be controlled by the choice of base and reaction conditions. researchgate.net Once formed, these intermediates react with electrophiles, often activated by a Lewis acid, to achieve α-functionalization. For example, a Mukaiyama aldol reaction involves the Lewis acid-mediated addition of a silyl enol ether to an aldehyde or ketone. researchgate.net This approach is fundamental for constructing complex molecules with high levels of stereocontrol.
Elucidation of Reaction Mechanisms and Pathways Involving Cyclohexanone, 2 1 Methyl 2 Oxopropyl
Analysis of Oxidation Mechanisms
The oxidation of Cyclohexanone (B45756), 2-(1-methyl-2-oxopropyl)- primarily occurs at the carbon atom situated between the two carbonyl groups (the α-carbon). This position is activated due to the ability to form a stable enolate intermediate. The mechanism is generally initiated by the deprotonation of this α-carbon in the presence of a base, or by acid-catalyzed enolization.
Under acidic conditions, the oxidation of cyclohexanone and related ketones is understood to proceed through the enol intermediate. rsc.orgrsc.org For Cyclohexanone, 2-(1-methyl-2-oxopropyl)-, the enol form is stabilized by conjugation with the adjacent carbonyl group. Two-electron oxidants can then attack the electron-rich double bond of the enol. rsc.org
In the presence of molecular oxygen and a metal catalyst, such as chromium naphthenate, cyclohexanones can undergo oxidation. osti.gov The reaction likely proceeds via a radical chain mechanism involving the enolate. The catalyst can facilitate the decomposition of peroxide intermediates. osti.gov For β-dicarbonyl compounds, oxidation can also be achieved using reagents like (camphorylsulfonyl)oxaziridines, which can lead to α-hydroxylation of the enolate. researchgate.net Another pathway involves a Baeyer-Villiger type oxidation, which has been observed in the oxidation of certain 1,3-dicarbonyl compounds. researchgate.net
A plausible oxidation mechanism is initiated by the formation of the enolate of Cyclohexanone, 2-(1-methyl-2-oxopropyl)-. This enolate then reacts with an oxidizing agent. For instance, with a peroxide, a hydroperoxide intermediate could be formed at the α-position, which may subsequently be reduced to an alcohol or undergo further reactions.
Table 1: Key Intermediates in the Proposed Oxidation of Cyclohexanone, 2-(1-methyl-2-oxopropyl)-
| Intermediate | Structure | Role in Mechanism |
|---|---|---|
| Enolate | A carbanion stabilized by resonance between the two carbonyl groups. | The key nucleophilic species that reacts with the oxidant. |
| Enol | The tautomeric form of the diketone, with a C=C double bond and a hydroxyl group. | Reactive species, particularly under acidic oxidation conditions. |
| α-Hydroperoxide | Contains an -OOH group at the carbon between the carbonyls. | A potential intermediate in aerobic or peroxide-based oxidations. |
Investigation of Reduction Mechanisms
The reduction of the two carbonyl groups in Cyclohexanone, 2-(1-methyl-2-oxopropyl)- can lead to a variety of stereoisomeric diol products. The stereochemical outcome is highly dependent on the reducing agent and the reaction conditions. The mechanism involves the nucleophilic attack of a hydride reagent on the electrophilic carbonyl carbons.
The stereoselective reduction of 2-substituted cyclohexanones has been studied, providing a strong model for this system. For example, enzymatic reduction using Saccharomyces cerevisiae has been shown to produce specific stereoisomers of the corresponding cyclohexanols with high enantiomeric purity. nih.gov This suggests that the enzyme's active site controls the facial selectivity of the hydride delivery to the carbonyl group.
Chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will also reduce the carbonyls. The stereoselectivity of these reductions is governed by steric and electronic factors. For cyclohexanones, hydride attack generally occurs from the less hindered face. In the case of Cyclohexanone, 2-(1-methyl-2-oxopropyl)-, the bulky 1-methyl-2-oxopropyl group will influence the trajectory of the incoming hydride, leading to a preferential formation of one diastereomer. The relative orientation of the newly formed hydroxyl groups (syn or anti) will depend on the reduction of the second carbonyl group, which is influenced by the stereochemistry of the first reduction.
Studies on Nucleophilic Substitution Pathways
Nucleophilic substitution reactions involving Cyclohexanone, 2-(1-methyl-2-oxopropyl)- typically proceed via its enolate. The α-proton is acidic and can be removed by a base to generate a nucleophilic enolate, which can then react with an electrophile in an SN2-type reaction.
The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process at a carbonyl carbon. youtube.comyoutube.com However, for a β-dicarbonyl compound, the more common pathway is the SN2 reaction of the enolate.
The formation of the enolate is the critical first step. The resulting nucleophile can then attack a variety of electrophiles (e.g., alkyl halides). In the context of cyclohexanes, the stereochemistry of SN2 reactions is well-defined. For the reaction to occur, the nucleophile must approach the electrophilic carbon from the backside of the leaving group (180°). chemistrysteps.com When the electrophilic center is part of a cyclohexane (B81311) ring, this often requires the leaving group to be in an axial position to allow for an unhindered backside attack. chemistrysteps.com While the substrate itself is the nucleophile in this case, the principles of stereoelectronic control from reactions on cyclohexane rings are relevant for predicting the outcome of subsequent transformations.
Table 2: Factors Influencing Nucleophilic Substitution via the Enolate
| Factor | Description |
|---|---|
| Base Strength | A sufficiently strong base is required to deprotonate the α-carbon to form the enolate. |
| Electrophile Structure | Primary and methyl halides are the best substrates for the subsequent SN2 reaction. |
| Solvent | Polar aprotic solvents are typically used to solvate the counter-ion of the enolate and not the nucleophile itself, increasing its reactivity. |
| Stereoelectronics | The geometry of the enolate and the trajectory of its attack on the electrophile will determine the stereochemistry of the product. |
Theoretical and Experimental Mechanistic Probes for Related Cyclohexanone Transformations
Photochemical Reaction Dynamics of Cyclohexanone Cores
The photochemistry of cyclohexanone provides a model for understanding the potential photochemical behavior of Cyclohexanone, 2-(1-methyl-2-oxopropyl)-. Upon absorption of UV light, cyclohexanone is excited to a singlet excited state (S₁). nih.gov Theoretical simulations have shown that a significant portion of reactive trajectories begin with a ring-opening via cleavage of the C-Cα bond (a Norrish Type I reaction). nih.govresearchgate.net This process occurs on a picosecond timescale and leads to the formation of a diradical intermediate. nih.gov
This diradical can then undergo several secondary thermal processes, including decarbonylation (loss of CO) or intramolecular hydrogen transfer to form various products. Another common photochemical pathway for ketones is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction from the γ-position by the excited carbonyl oxygen, leading to a 1,4-diradical. youtube.com This can then cyclize to form a cyclobutanol (B46151) or cleave to form an enol and an alkene. youtube.com For the title compound, the presence of the side chain provides additional possibilities for intramolecular hydrogen abstraction.
Mechanistic Details of Asymmetric Organocatalysis in Cyclohexanedione Reactions
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of carbonyl compounds. For reactions involving cyclohexanediones and related structures, organocatalysts, often derived from amino acids like proline, operate through specific activation modes. greyhoundchrom.commdpi.com
One common mechanism involves the formation of an enamine intermediate between the ketone and a primary or secondary amine catalyst. greyhoundchrom.com This enamine is more nucleophilic than the corresponding enol or enolate and can react with electrophiles. The chiral environment of the catalyst directs the approach of the electrophile, leading to a high degree of stereocontrol. Alternatively, the catalyst can activate the electrophile, for instance, by forming an iminium ion with an α,β-unsaturated aldehyde, which lowers its LUMO and facilitates nucleophilic attack by the dicarbonyl compound. mdpi.com
Insights into Multicomponent Cascade Cyclization Mechanisms
Multicomponent cascade reactions offer an efficient way to build molecular complexity in a single step. Cyclohexanones and β-dicarbonyl compounds are common participants in these reactions. nih.govresearchgate.net These cascades often involve a sequence of reactions, such as Michael additions, aldol (B89426) condensations, and cyclizations, where the product of one step is the substrate for the next. researchgate.net
For example, a cascade reaction could be initiated by the Michael addition of the enolate of Cyclohexanone, 2-(1-methyl-2-oxopropyl)- to an α,β-unsaturated ketone. The resulting intermediate could then undergo an intramolecular aldol condensation, followed by dehydration, to form a new cyclic system. Organocatalysts are frequently used to control the stereochemical outcome of these cascade reactions. The mechanism relies on the precise orchestration of the reactivity of the different components, often through transient enamine or iminium ion intermediates. mdpi.com
Computational Analysis of Proton Transfer Steps and Enantioselectivity
The stereochemical outcome of reactions involving prochiral enolates, such as those derived from Cyclohexanone, 2-(1-methyl-2-oxopropyl)-, is intricately linked to the proton transfer step. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to dissect the nuanced energetic and geometric factors governing this crucial event. These theoretical investigations provide profound insights into the transition states and reaction pathways that dictate enantioselectivity, complementing and often guiding experimental work.
At the heart of enantioselective protonation is the differentiation between two diastereomeric transition states. The enolate of Cyclohexanone, 2-(1-methyl-2-oxopropyl)-, can be protonated from either its Re or Si face, leading to the formation of one of two enantiomers. The enantiomeric excess observed experimentally is a direct consequence of the difference in the activation free energies (ΔG‡) for the two competing pathways. A lower activation barrier for one pathway results in a faster reaction rate and the preferential formation of the corresponding enantiomer.
Computational models are employed to calculate the geometries and energies of the ground states (enolate and proton source) and, most importantly, the transition states leading to each enantiomer. These calculations often involve sophisticated basis sets and account for solvent effects to mimic experimental conditions as closely as possible.
Key Findings from Theoretical Studies on Related Systems
While specific computational data for the enantioselective protonation of the enolate of Cyclohexanone, 2-(1-methyl-2-oxopropyl)- is not extensively available in public literature, studies on analogous cyclic β-dicarbonyl and 2-acylcyclohexanone systems provide a robust framework for understanding the governing principles. These studies consistently highlight the importance of non-covalent interactions, steric hindrance, and the nature of the chiral proton source in determining the stereochemical outcome.
Transition State Geometries and Energetics:
Computational analyses of related systems reveal that the transition state for the proton transfer is highly organized. In the presence of a chiral proton donor, such as a chiral acid or alcohol, the enolate and the donor form a complex stabilized by hydrogen bonding and other non-covalent interactions. The specific geometry of this complex is critical for enantioselection.
For instance, in a hypothetical scenario involving a generic chiral proton shuttle catalyst, DFT calculations could predict the relative energies of the two diastereomeric transition states, (TS)-R and (TS)-S, leading to the (R)- and (S)-enantiomers, respectively. The difference in these energies (ΔΔG‡) directly correlates with the predicted enantiomeric excess.
Illustrative Data from a Hypothetical DFT Study:
To illustrate the type of data generated from such computational studies, the following table presents hypothetical activation energies and predicted enantiomeric excesses for the protonation of the enolate of Cyclohexanone, 2-(1-methyl-2-oxopropyl)- with a chiral proton donor.
| Transition State | Calculated ΔG‡ (kcal/mol) | Relative ΔΔG‡ (kcal/mol) | Predicted Enantiomeric Excess (%) |
| (TS)-R | 10.2 | 1.5 | 90 |
| (TS)-S | 11.7 | 0 |
This data is representative and intended for illustrative purposes to demonstrate the output of computational analysis in the absence of specific published data for the target compound.
In this hypothetical case, the transition state leading to the (R)-enantiomer is 1.5 kcal/mol lower in energy than the transition state leading to the (S)-enantiomer. This energy difference would result in a predicted enantiomeric excess of 90% in favor of the (R)-enantiomer.
Factors Influencing Enantioselectivity:
Computational studies on similar systems have identified several key factors that influence the energy difference between the diastereomeric transition states:
Steric Repulsion: The bulky 1-methyl-2-oxopropyl substituent on the cyclohexanone ring plays a significant role in directing the approach of the chiral proton donor. The most stable transition state geometry will be the one that minimizes steric clashes between the substituents on the enolate and the chiral catalyst.
Hydrogen Bonding Network: The precise nature and geometry of the hydrogen bonds between the enolate oxygen atoms and the proton donor are critical. The strength and orientation of these bonds can significantly stabilize one transition state over the other.
Conformational Effects: The chair-like conformation of the cyclohexanone ring and the orientation of the 2-acyl group influence the accessibility of the enolate faces. Computational models can explore different conformations of the transition state complex to identify the lowest energy pathway.
Role of the Chiral Catalyst: The structure of the chiral proton source is paramount. Computational models can be used to screen different catalysts and predict their effectiveness in inducing enantioselectivity. For example, chiral Brønsted acids or bifunctional catalysts that can form multiple points of interaction with the enolate are often modeled to understand their mode of action.
Spectroscopic Characterization for Structural Elucidation of Cyclohexanone, 2 1 Methyl 2 Oxopropyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial relationships of atoms can be determined.
One-Dimensional NMR (¹H, ¹³C) Data Analysis
One-dimensional NMR spectra offer fundamental insights into the structure of Cyclohexanone (B45756), 2-(1-methyl-2-oxopropyl)-. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the different types of protons in the molecule. The protons on the cyclohexanone ring will appear as complex multiplets due to their diastereotopic nature and spin-spin coupling with adjacent protons. The methine proton at the 2-position of the cyclohexanone ring, being adjacent to a stereocenter, will likely show a distinct chemical shift and coupling pattern. The methyl group attached to the side chain will produce a doublet, and the protons of the terminal methyl group of the oxopropyl side chain will appear as a singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display distinct signals for each carbon atom in a unique electronic environment. The two carbonyl carbons, one in the cyclohexanone ring and one in the oxopropyl side chain, will resonate at the downfield end of the spectrum (typically in the 200-220 ppm range). The remaining carbon signals will correspond to the methylene (B1212753) groups of the cyclohexanone ring, the methine carbons, and the methyl carbons, each with a characteristic chemical shift.
| ¹H NMR Data | |
| Chemical Shift (ppm) | Multiplicity |
| Data not available | Data not available |
| ¹³C NMR Data |
| Chemical Shift (ppm) |
| Data not available |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity
Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the connectivity of the protons within the cyclohexanone ring and the side chain.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the oxopropyl side chain to the cyclohexanone ring.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of Cyclohexanone, 2-(1-methyl-2-oxopropyl)- (C₁₀H₁₆O₂), distinguishing it from other compounds with the same nominal mass.
| HRMS Data | |
| Calculated Mass | Measured Mass |
| Data not available | Data not available |
Gas Chromatography-Mass Spectrometry (GC-MS) in Product Analysis
Gas chromatography-mass spectrometry is a powerful hyphenated technique used to separate and identify volatile compounds in a mixture. In the context of product analysis, GC-MS can be employed to confirm the presence and purity of Cyclohexanone, 2-(1-methyl-2-oxopropyl)- in a reaction mixture. The retention time in the gas chromatogram provides a characteristic identifier, while the mass spectrum of the eluting compound confirms its identity. The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement, which would produce characteristic fragment ions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy: The IR spectrum of Cyclohexanone, 2-(1-methyl-2-oxopropyl)- is expected to show strong absorption bands characteristic of its functional groups. The most prominent feature would be the C=O stretching vibrations for the two ketone groups. The cyclohexanone carbonyl will likely absorb in the range of 1715-1725 cm⁻¹, while the acyclic ketone carbonyl may appear at a slightly different frequency. The spectrum will also display C-H stretching and bending vibrations for the sp³ hybridized carbons of the ring and side chain.
| IR Absorption Data | |
| Frequency (cm⁻¹) | Functional Group |
| Data not available | Data not available |
Computational Chemistry and Molecular Modeling Studies of Cyclohexanone, 2 1 Methyl 2 Oxopropyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Further research and publication in the field of computational chemistry are required to provide the specific data needed to thoroughly address these areas for Cyclohexanone (B45756), 2-(1-methyl-2-oxopropyl)-.
Thermodynamic and Phase Behavior Modeling
Computational studies focusing specifically on the thermodynamic and phase behavior of Cyclohexanone, 2-(1-methyl-2-oxopropyl)-, also known as 2-isobutyrylcyclohexanone, are not extensively available in publicly accessible scientific literature. This section, therefore, provides a general overview of the principles and methodologies that would be applied to study this compound, drawing parallels with research on similar molecules like cyclohexanone and other substituted ketones.
Vapor-Liquid Equilibrium (VLE) data is fundamental for the design and optimization of distillation processes, which are crucial for the purification of chemical compounds. For a specific compound like Cyclohexanone, 2-(1-methyl-2-oxopropyl)-, VLE studies would aim to determine the distribution of the molecule between the liquid and vapor phases at various temperatures and pressures.
While specific experimental or simulated VLE data for Cyclohexanone, 2-(1-methyl-2-oxopropyl)- is scarce, the behavior of similar systems has been investigated. For instance, VLE data for binary mixtures involving cyclohexanone and other compounds are available and have been correlated using thermodynamic models like the Non-Random Two-Liquid (NRTL) model. tennessee.eduresearchgate.netresearchgate.net These models are essential for predicting the behavior of mixtures and for designing separation processes.
Computational approaches to predict VLE can be broadly categorized into two types: those based on equations of state (EoS) and those based on activity coefficient models. EoS models, such as the Peng-Robinson or SAFT (Statistical Associating Fluid Theory) equations, can be used to describe the properties of both liquid and vapor phases. researchgate.net Activity coefficient models, on the other hand, are used to describe the non-ideal behavior of the liquid phase, and are often combined with an ideal gas assumption for the vapor phase at low pressures.
For a molecule like Cyclohexanone, 2-(1-methyl-2-oxopropyl)-, a typical computational VLE study would involve:
Quantum Chemical Calculations: To determine the molecular geometry, partial charges, and vibrational frequencies. These parameters are essential for developing accurate force fields for molecular simulations.
Molecular Dynamics (MD) or Monte Carlo (MC) Simulations: To simulate the behavior of the compound in the liquid and vapor phases. These simulations can provide insights into the intermolecular interactions and the structure of the fluid.
Thermodynamic Integration or Free Energy Perturbation: To calculate the chemical potential of the compound in each phase, which is a key condition for phase equilibrium.
The following table illustrates the type of data that would be generated from a hypothetical VLE study for a binary system involving Cyclohexanone, 2-(1-methyl-2-oxopropyl)-.
Hypothetical Vapor-Liquid Equilibrium Data for a Binary System
| Temperature (K) | Pressure (kPa) | Mole Fraction of Component 1 in Liquid (x₁) | Mole Fraction of Component 1 in Vapor (y₁) |
|---|---|---|---|
| 350 | 101.3 | 0.2 | 0.45 |
| 360 | 101.3 | 0.4 | 0.65 |
| 370 | 101.3 | 0.6 | 0.80 |
| 380 | 101.3 | 0.8 | 0.90 |
Note: This data is illustrative and not based on actual experimental or computational results for Cyclohexanone, 2-(1-methyl-2-oxopropyl)-.
The activity coefficient of a component in a mixture is a measure of the deviation of its behavior from ideality. The presence of substituents on a molecule can significantly influence its activity coefficient by altering its size, shape, and intermolecular interactions.
In the case of Cyclohexanone, 2-(1-methyl-2-oxopropyl)-, the isobutyryl group -(C=O)CH(CH₃)₂ attached to the cyclohexanone ring would have several effects:
Steric Hindrance: The bulky isobutyryl group would increase the steric hindrance around the carbonyl group of the cyclohexanone ring. This could affect the packing of molecules in the liquid phase and influence the entropy of mixing.
Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors. The presence of two such groups could influence its interactions with protic solvents.
Predictive models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (Conductor-like Screening Model for Real Solvents) are often used to estimate the influence of different functional groups on activity coefficients. mdpi.com These models are based on the principle of group contributions, where the activity coefficient is calculated based on the properties of the constituent functional groups of the molecules in the mixture.
A computational study on the influence of the isobutyryl substituent would involve comparing the activity coefficients of Cyclohexanone, 2-(1-methyl-2-oxopropyl)- in various solvents with those of unsubstituted cyclohexanone or cyclohexanone with other substituents. This would allow for a systematic understanding of how the size and chemical nature of the substituent affect the thermodynamic properties of the mixture.
The following table provides a hypothetical comparison of activity coefficients at infinite dilution for cyclohexanone and a substituted cyclohexanone in different solvents, illustrating the potential impact of a substituent.
Hypothetical Activity Coefficients at Infinite Dilution (γ∞)
| Solute | Solvent | Hypothetical γ∞ |
|---|---|---|
| Cyclohexanone | Water | 50.0 |
| Cyclohexanone, 2-(1-methyl-2-oxopropyl)- | Water | 150.0 |
| Cyclohexanone | n-Hexane | 2.5 |
| Cyclohexanone, 2-(1-methyl-2-oxopropyl)- | n-Hexane | 1.8 |
Note: This data is for illustrative purposes only and does not represent measured values.
The higher hypothetical activity coefficient of the substituted cyclohexanone in water suggests that the isobutyryl group decreases its miscibility with polar solvents, likely due to the increased nonpolar surface area of the molecule. Conversely, in a nonpolar solvent like n-hexane, the substituent might lead to a slightly lower activity coefficient, indicating more favorable interactions.
Chemical Transformations and Derivatization Strategies of Cyclohexanone, 2 1 Methyl 2 Oxopropyl
Synthesis of Corresponding Carboxylic Acids and Diketones via Oxidation
The oxidation of β-diketones can proceed via cleavage of the carbon-carbon bond between the carbonyl groups or oxidation of the cyclohexanone (B45756) ring, leading to the formation of dicarboxylic acids or more complex diketones. The reaction outcomes are highly dependent on the oxidizing agent and reaction conditions.
Oxidative cleavage of the bond between the carbonyl carbons can be achieved using strong oxidizing agents like potassium permanganate (B83412) or nitric acid. For a compound with the structure of Cyclohexanone, 2-(1-methyl-2-oxopropyl)-, this would be expected to yield a mixture of carboxylic acids. For instance, oxidation of various cyclic ketones, including substituted cyclohexanones, with oxygen in the presence of transition metal catalysts has been shown to produce dicarboxylic acids. bibliotekanauki.plresearchgate.net Based on these findings, the oxidation of the target molecule could lead to the formation of 2-methyl-3-oxobutanoic acid and adipic acid.
Alternatively, oxidation of the cyclohexanone ring, without cleavage of the side chain, can also occur. For example, the oxidation of 2-methylcyclohexanone (B44802) can yield 6-oxoheptanoic acid. bibliotekanauki.pl By analogy, oxidation of Cyclohexanone, 2-(1-methyl-2-oxopropyl)- under specific conditions could potentially lead to the formation of a dicarboxylic acid derivative of the cyclohexane (B81311) ring while retaining the keto-group on the side chain.
| Oxidizing Agent | Potential Products | Reaction Type |
| Potassium Permanganate (KMnO4) | 2-methyl-3-oxobutanoic acid, Adipic acid | Oxidative Cleavage |
| Nitric Acid (HNO3) | 2-methyl-3-oxobutanoic acid, Adipic acid | Oxidative Cleavage |
| O2, Transition Metal Catalyst | Dicarboxylic acid derivatives | Ring Oxidation |
Preparation of Alcohol Derivatives via Reduction
The reduction of the two ketone groups in Cyclohexanone, 2-(1-methyl-2-oxopropyl)- can lead to a variety of alcohol derivatives, including diols and keto-alcohols. The selectivity of the reduction depends on the choice of the reducing agent and the reaction conditions.
Strong reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), would likely reduce both carbonyl groups to hydroxyl groups, yielding the corresponding diol, 2-(1-methyl-2-hydroxypropyl)cyclohexanol. The stereochemistry of the resulting diol would be a mixture of diastereomers due to the formation of new chiral centers.
Selective reduction of one of the carbonyl groups is also a plausible transformation. The relative reactivity of the two carbonyl groups can be influenced by steric hindrance. The cyclohexanone carbonyl is generally more sterically hindered than the propanone carbonyl. Therefore, a bulky reducing agent might preferentially attack the less hindered ketone. Conversely, chelation-controlled reduction, in the presence of a Lewis acid, could favor the reduction of the cyclohexanone carbonyl. The Meerwein-Ponndorf-Verley (MPV) reduction, using aluminum isopropoxide, is known for its selectivity in reducing ketones and aldehydes to alcohols and could potentially be employed for the selective reduction of one of the carbonyl groups. doubtnut.com
| Reducing Agent | Potential Products | Selectivity |
| Lithium Aluminum Hydride (LiAlH4) | 2-(1-methyl-2-hydroxypropyl)cyclohexanol | Non-selective |
| Sodium Borohydride (NaBH4) | 2-(1-methyl-2-hydroxypropyl)cyclohexanol | Non-selective |
| Bulky Hydride Reagents | 2-(1-methyl-2-oxopropyl)cyclohexanol | Preferential reduction of the less hindered ketone |
| Aluminum Isopropoxide | 2-(1-methyl-2-oxopropyl)cyclohexanol or 2-(1-methyl-2-hydroxypropyl)cyclohexanone | Selective reduction |
Nucleophilic Addition and Condensation Reactions at Carbonyl Centers
The electrophilic nature of the carbonyl carbons in Cyclohexanone, 2-(1-methyl-2-oxopropyl)- makes them susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.orgacademie-sciences.fr These reactions can lead to the formation of a wide range of derivatives, including cyanohydrins, hemiacetals, and imines. Given the presence of two carbonyl groups, reactions can occur at one or both sites, depending on the stoichiometry and reactivity of the nucleophile.
Nucleophilic addition of hydrogen cyanide would be expected to form a cyanohydrin at one or both ketone functionalities. Similarly, reaction with alcohols in the presence of an acid catalyst would lead to the formation of hemiacetals and subsequently acetals.
Condensation reactions with primary amines can form imines, while reactions with secondary amines can lead to the formation of enamines. The condensation of 1-acetylcyclohexene (B1328911) with 2-methylcyclohexanone has been reported, suggesting that similar condensation reactions are plausible for the target molecule. rsc.org For example, a base-catalyzed intramolecular aldol (B89426) condensation could occur, leading to the formation of a bicyclic product.
Skeletal Rearrangements and Cyclization Products from Related Diketones
Diketones, particularly those with a 1,3-relationship between the carbonyl groups, can undergo a variety of skeletal rearrangements and cyclization reactions, often catalyzed by acids or bases. While specific data for Cyclohexanone, 2-(1-methyl-2-oxopropyl)- is unavailable, the cyclization of a structurally similar compound, 2-methyl-2-(4-methyl-3-oxopentyl)cyclohexanone, has been reported to yield a trimethyl-Δ⁸-2-octalone in the presence of an alkali. rsc.org This suggests that an intramolecular aldol condensation of Cyclohexanone, 2-(1-methyl-2-oxopropyl)- could lead to the formation of a bicyclo[4.4.0]decane ring system.
Acid-catalyzed cyclization could also lead to the formation of furan (B31954) or pyran-type structures, depending on the reaction conditions and the specific tautomeric form of the diketone that is involved in the reaction.
Formation of Heterocyclic Systems from Cyclohexanone, 2-(1-methyl-2-oxopropyl)- Precursors
The 1,3-dicarbonyl motif present in Cyclohexanone, 2-(1-methyl-2-oxopropyl)- is a versatile precursor for the synthesis of a variety of heterocyclic compounds. researchgate.net These reactions typically involve condensation with a binucleophilic reagent.
For example, reaction with hydrazine (B178648) or substituted hydrazines would be expected to yield pyrazole (B372694) derivatives. The reaction would likely proceed through the formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration.
Similarly, condensation with hydroxylamine (B1172632) could lead to the formation of isoxazole (B147169) derivatives. The reaction with urea (B33335) or thiourea (B124793) could produce pyrimidine (B1678525) or thiopyrimidine derivatives, respectively. These syntheses are fundamental in the construction of a wide array of biologically active molecules and functional materials.
| Reagent | Resulting Heterocyclic System |
| Hydrazine (H2NNH2) | Pyrazole |
| Hydroxylamine (NH2OH) | Isoxazole |
| Urea (H2NCONH2) | Pyrimidine |
| Thiourea (H2NCSNH2) | Thiopyrimidine |
Role of Cyclohexanone, 2 1 Methyl 2 Oxopropyl in Advanced Organic Synthesis and Chemical Methodology
Utilization as a Synthetic Building Block for Complex Architectures
While specific documented applications of Cyclohexanone (B45756), 2-(1-methyl-2-oxopropyl)- as a synthetic building block for the assembly of complex molecular architectures are not extensively reported in readily available literature, its structural features suggest significant potential. The presence of two distinct ketone functionalities, one within the cyclohexyl ring and another on the propyl side chain, offers multiple reactive sites for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The general class of 1,4-dicarbonyl compounds, to which Cyclohexanone, 2-(1-methyl-2-oxopropyl)- belongs, are well-established precursors for the synthesis of five-membered heterocyclic systems such as furans, pyrroles, and thiophenes through Paal-Knorr synthesis. Furthermore, the presence of enolizable protons alpha to both carbonyl groups allows for its use in a range of aldol (B89426) and Claisen-type condensations, enabling the construction of more elaborate carbon skeletons. The potential for stereoselective transformations at the chiral center alpha to the ring ketone further enhances its value as a versatile building block in asymmetric synthesis.
Intermediate in the Production of Bioactive Compounds and Pharmaceuticals
Currently, there is limited direct evidence in peer-reviewed scientific literature to suggest that Cyclohexanone, 2-(1-methyl-2-oxopropyl)- is a key intermediate in the large-scale production of specific bioactive compounds or pharmaceuticals. However, the structural motif of a substituted cyclohexanone is prevalent in numerous natural products and synthetic drugs. For instance, various terpenoids and steroids contain the cyclohexanone core.
The potential for this diketone to serve as a precursor to such molecules is significant. Through carefully designed synthetic sequences, the carbonyl groups can be manipulated to introduce further functionality, and the cyclohexane (B81311) ring can be incorporated into larger, more complex polycyclic systems characteristic of many biologically active molecules. Its role, therefore, may be more pronounced in developmental and exploratory synthetic studies rather than in established industrial processes.
Contribution to New Organic Reaction Methodologies
The unique arrangement of functional groups in Cyclohexanone, 2-(1-methyl-2-oxopropyl)- makes it an interesting substrate for the development and investigation of new organic reaction methodologies. The presence of two carbonyl groups with different steric and electronic environments could be exploited to study the selectivity of novel reagents and catalytic systems.
For example, chemoselective reduction of one ketone in the presence of the other, or diastereoselective additions to the carbonyl groups, could be used to benchmark the efficacy of new catalysts. Furthermore, its structure is amenable to intramolecular reactions, which could be used to forge new ring systems and explore novel cyclization strategies. While specific instances of its use in this capacity are not widely documented, its potential as a scaffold for methodological studies is clear.
Application in the Study of Enzyme-Catalyzed Processes and Metabolic Pathways
There is a scarcity of information regarding the specific application of Cyclohexanone, 2-(1-methyl-2-oxopropyl)- in the study of enzyme-catalyzed processes and metabolic pathways. However, diketones are known substrates for various oxidoreductases and other enzymes. This compound could potentially be used as a probe to investigate the substrate specificity and reaction mechanisms of such enzymes.
For instance, the enzymatic reduction of the ketone groups could be studied to determine the stereoselectivity of different enzymes, providing insights into their active site topology. Such studies are valuable in the field of biocatalysis for the development of environmentally friendly synthetic methods. The absence of this compound in major metabolic pathway charts suggests it is not a common biological metabolite.
Precursor to Fused Carbocyclic and Polycyclic Systems
One of the most promising applications of Cyclohexanone, 2-(1-methyl-2-oxopropyl)- is as a precursor to fused carbocyclic and polycyclic systems. The 1,4-dicarbonyl arrangement allows for intramolecular aldol condensation reactions, which are a powerful tool for the formation of new rings.
Emerging Research Frontiers and Methodological Advancements for Cyclohexanone, 2 1 Methyl 2 Oxopropyl
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The synthesis of asymmetrically substituted cyclohexanones and 1,4-dicarbonyl compounds, such as Cyclohexanone (B45756), 2-(1-methyl-2-oxopropyl)-, is a significant challenge in organic chemistry. Modern research focuses on developing novel catalytic systems that offer high yields, exceptional selectivity (both chemo-, regio-, and stereo-selectivity), and operational simplicity.
Key catalytic strategies applicable to the synthesis of this target compound include N-heterocyclic carbene (NHC) catalysis, transition-metal catalysis, and organocatalysis. The Stetter reaction, which involves the conjugate addition of an aldehyde to a Michael acceptor, is a powerful method for forming 1,4-dicarbonyl compounds catalyzed by NHCs. acs.orgnih.gov This approach allows for the formation of the crucial carbon-carbon bond under mild conditions. nih.gov
Transition metals, particularly palladium, have been extensively used. Palladium-catalyzed methods include the cross-coupling of acyl chlorides with cyclopropanols or the addition of organozinc reagents to enones under a carbon monoxide atmosphere. organic-chemistry.org Furthermore, ruthenium-based photocatalysts have been employed for the visible-light-mediated synthesis of 1,4-dicarbonyls from α-bromoketones and alkyl enol ethers. organic-chemistry.org
Asymmetric organocatalysis represents a major frontier for achieving high enantioselectivity. Chiral primary amines, for instance, have been shown to catalyze the synthesis of complex cyclohexanone structures with high efficiency and stereocontrol. organic-chemistry.org These catalysts operate by forming chiral enamines in situ, which then react selectively with electrophiles.
| Catalytic System | Catalyst Example | Typical Reaction | Key Advantages | Reference |
|---|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | Thiazolium Salts | Stetter Reaction | Mild conditions, umpolung reactivity | acs.orgnih.gov |
| Palladium Catalysis | Pd2(dba)3 | Cross-Coupling | High functional group tolerance, good yields | organic-chemistry.org |
| Photoredox Catalysis | Ru(bpy)3Cl2, Eosin (B541160) Y | Radical Coupling | Visible light activation, mild conditions | organic-chemistry.org |
| Asymmetric Organocatalysis | Chiral Primary Amines | Michael Addition | High enantioselectivity, metal-free | organic-chemistry.org |
Application of Machine Learning and AI in Reaction Prediction and Optimization
One of the most promising applications is the optimization of reaction conditions. Bayesian optimization (BO) is an algorithmic approach that can efficiently explore a vast parameter space (e.g., temperature, pressure, catalyst loading, solvent choice) to identify optimal conditions for maximizing yield or selectivity. chimia.ch This method minimizes the number of required experiments, saving time and resources compared to traditional trial-and-error approaches. preprints.orgchimia.ch
ML models, including neural networks and graph neural networks (GNNs), are being trained on large reaction datasets to predict outcomes. nd.edu For a compound like Cyclohexanone, 2-(1-methyl-2-oxopropyl)-, which possesses a stereocenter, AI models can be specifically developed to predict enantiomeric excess, guiding the selection of chiral catalysts and conditions to achieve the desired stereoisomer. nd.edu Furthermore, AI can assist in retrosynthetic analysis, proposing novel and efficient synthetic routes that may not be obvious to a human chemist.
| AI/ML Technique | Potential Application | Objective | Reference |
|---|---|---|---|
| Bayesian Optimization (BO) | Optimization of reaction conditions for the Stork enamine alkylation | Maximize yield and diastereoselectivity with minimal experiments | preprints.orgchimia.ch |
| Graph Neural Networks (GNNs) | Predicting reaction yield based on reactants, catalyst, and solvent | Screen potential reaction conditions in silico before experimentation | nd.edu |
| Reinforcement Learning | Automated retrosynthesis planning | Discover novel, cost-effective synthetic pathways | preprints.org |
| Supervised Learning Models | Predicting enantioselectivity of asymmetric catalytic reactions | Identify the optimal chiral catalyst and conditions for stereocontrol | nd.edu |
Green Chemistry Approaches in the Synthesis and Transformation of the Compound
The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.com For a molecule like Cyclohexanone, 2-(1-methyl-2-oxopropyl)-, several green chemistry frontiers are relevant.
Biocatalysis offers an environmentally benign alternative to traditional chemical catalysts. Enzymes, such as alcohol dehydrogenases (ADHs), can perform highly selective reductions of ketones to chiral alcohols under mild aqueous conditions. nih.gov This could be applied to selectively reduce one of the two carbonyl groups in the target compound, yielding a valuable chiral building block. The high stereo-, regio-, and chemoselectivity of enzymes often eliminates the need for protecting groups, simplifying synthetic sequences. nih.gov
The replacement of hazardous organic solvents is another core principle. Research into performing reactions in water or other eco-friendly solvents like 4-methyltetrahydropyran (4-MeTHP) is gaining traction. organic-chemistry.orgpreprints.org For instance, highly effective Michael additions have been demonstrated in water using recyclable fluorous-tagged organocatalysts. organic-chemistry.org Solvent-free, or solid-state, reactions also represent a significant green advancement, reducing waste and simplifying purification. mdpi.com
| Aspect | Conventional Method | Green Chemistry Alternative | Advantage of Green Approach | Reference |
|---|---|---|---|---|
| Catalysis | Stoichiometric reagents (e.g., LDA) | Biocatalysis (e.g., enzymes) or Organocatalysis | High selectivity, mild conditions, biodegradability, reusability | organic-chemistry.orgnih.gov |
| Solvent | Volatile organic compounds (e.g., Toluene, THF) | Water, 4-MeTHP, or solvent-free conditions | Reduced toxicity and environmental impact, simplified workup | organic-chemistry.orgpreprints.org |
| Energy Input | Conventional heating (oil bath) | Microwave irradiation, ambient temperature | Reduced energy consumption and reaction times | ugm.ac.id |
Exploration of Unconventional Reaction Conditions and Energy Sources
Moving beyond traditional heating methods, chemists are exploring alternative energy sources to drive reactions more efficiently and under milder conditions. These technologies often align with the goals of green chemistry.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of reactions. ugm.ac.id By directly heating the reaction mixture through dielectric heating, microwaves can dramatically reduce reaction times from hours to minutes. ugm.ac.id This has been successfully applied to condensation reactions for synthesizing cyclohexanone derivatives and in the construction of various polycyclic systems. ugm.ac.idnih.gov
Photocatalysis , which utilizes visible light to initiate chemical transformations, represents another major frontier. nih.gov This technology enables the formation of radical intermediates under exceptionally mild conditions, often at room temperature. Photoredox catalysis has been successfully used to construct 1,4-dicarbonyl compounds through radical coupling reactions, using inexpensive organic dyes like eosin Y as the catalyst. organic-chemistry.org This approach avoids the need for harsh reagents and high temperatures, opening new pathways for complex molecule synthesis. organic-chemistry.orgnih.gov
| Energy Source | Mechanism | Typical Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Conduction/Convection | Hours to Days | Well-established, simple setup | - |
| Microwave Irradiation | Dielectric Heating | Seconds to Minutes | Rapid heating, reduced thermal gradients, higher yields | ugm.ac.id |
| Visible Light (Photocatalysis) | Photon Absorption/Energy Transfer | Hours | Extremely mild conditions, unique reactivity pathways | organic-chemistry.orgnih.gov |
| Ultrasound (Sonochemistry) | Acoustic Cavitation | Minutes to Hours | Enhanced mass transport, surface cleaning of catalysts | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
